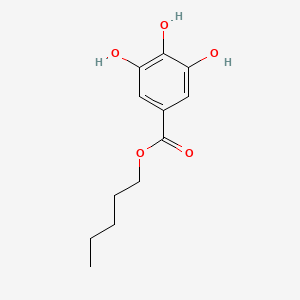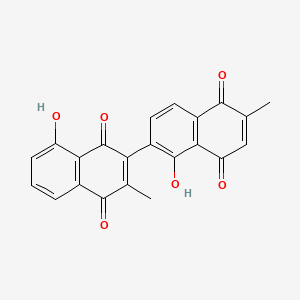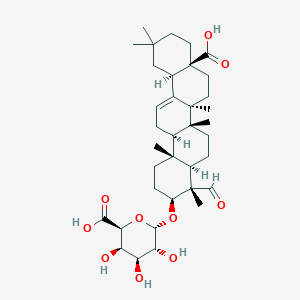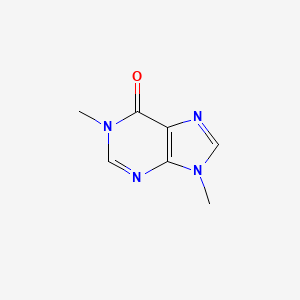
2-(Trimethylammonium)ethyl thiol
Overview
Description
A mercaptocholine used as a reagent for the determination of CHOLINESTERASES. It also serves as a highly selective nerve stain.
Scientific Research Applications
Medical Applications
A novel method for immobilizing a quaternary ammonium moiety on a keratinous substrate has been developed, enhancing medical applications. This process involves generating thiols through controlled reduction of cystine disulfide bonds in keratin, followed by reaction with [2-(acryloyloxy)ethyl]trimethylammonium chloride using thiol-ene click chemistry. The modified substrate shows enhanced antibacterial and antistatic properties, improved liquid moisture management, and improved dyeability, along with non-leaching characteristics (Yu et al., 2014).
Material Chemistry
The preparation of 1-alkynyl 2-(trimethylsilyl)ethyl sulfides as thiolate anion precursors for self-assembled monolayers on gold has been reported. This synthesis allows the formation of thiolate anions, which are trapped by in situ alkylation with methyl iodide, facilitating the production of self-assembled monolayers (Takeda et al., 1998).
Polymer Science
In polymer science, the growth of surface-initiated poly([2-(methacryloyloxy)ethyl]trimethylammonium chloride) brushes by ATRP was monitored using the quartz crystal microbalance technique. This method allows the study of the kinetics of polymerization from the surface, applicable to other polymers synthesized from surfaces (Moya et al., 2005).
Antibacterial Surfaces
Stainless steel surfaces were functionalized with thiol-terminated hyperbranched polymers via thiol-based chemistry, including thiol–epoxy coupling, thiol–ene radical photo-addition, and thiol–Michael addition. This modification provides antibacterial properties and resistance to bacterial adhesion, demonstrating the versatility of thiol-terminated hyperbranches for tailoring surface functionalities (Yang et al., 2013).
Thiol-Click Chemistry
Thiol-click chemistry, a multifaceted toolbox for small molecule and polymer synthesis, extends its utility to numerous applications in chemical, biological, physical, materials, and engineering fields. This chemistry is highlighted for its high yields under benign conditions and vast range of chemical species compatibility (Hoyle et al., 2010).
properties
Product Name |
2-(Trimethylammonium)ethyl thiol |
|---|---|
Molecular Formula |
C5H14NS+ |
Molecular Weight |
120.24 g/mol |
IUPAC Name |
trimethyl(2-sulfanylethyl)azanium |
InChI |
InChI=1S/C5H13NS/c1-6(2,3)4-5-7/h4-5H2,1-3H3/p+1 |
InChI Key |
VFUGTBZQGUVGEX-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CCS |
Canonical SMILES |
C[N+](C)(C)CCS |
synonyms |
Thiocholine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

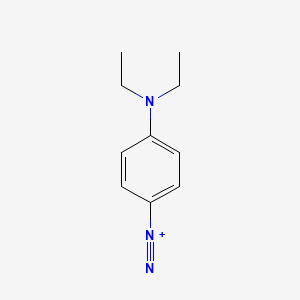



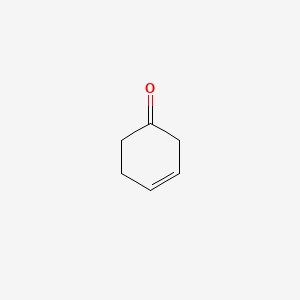

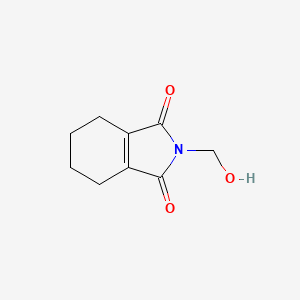

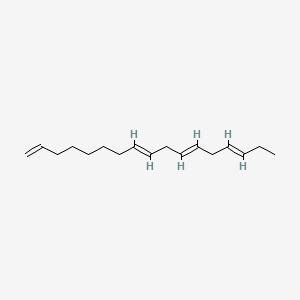
![2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-](/img/structure/B1204793.png)
